molecular formula C14H22N2O B11752683 N-(3-phenoxypropyl)piperidin-4-amine

N-(3-phenoxypropyl)piperidin-4-amine

Cat. No.: B11752683
M. Wt: 234.34 g/mol
InChI Key: ZGOIZLUTAPWGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenoxypropyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant building block in medicinal chemistry due to its presence in various pharmaceuticals and natural products . This compound is characterized by the presence of a phenoxypropyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-phenoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-phenoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(3-phenoxypropyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)17-12-4-9-16-13-7-10-15-11-8-13/h1-3,5-6,13,15-16H,4,7-12H2

InChI Key

ZGOIZLUTAPWGER-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NCCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.